REACTION_CXSMILES
|
C([O:8][C:9]1[C:14](=[O:15])[C:13]([CH:16]2[CH2:18][CH2:17]2)=[CH:12][N:11]([C:19]2[CH:24]=[CH:23][C:22]([CH2:25][CH2:26][CH2:27][CH3:28])=[CH:21][CH:20]=2)[CH:10]=1)C1C=CC=CC=1.CC(O)=O>[Pd].CO>[CH2:25]([C:22]1[CH:21]=[CH:20][C:19]([N:11]2[CH:10]=[C:9]([OH:8])[C:14](=[O:15])[C:13]([CH:16]3[CH2:18][CH2:17]3)=[CH:12]2)=[CH:24][CH:23]=1)[CH2:26][CH2:27][CH3:28]
|
Name
|
3-(benzyloxy)-1-(4-butylphenyl)-5-cyclopropylpyridin-4(1H)-one
|
Quantity
|
27 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CN(C=C(C1=O)C1CC1)C1=CC=C(C=C1)CCCC
|
Name
|
|
Quantity
|
1 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered (0.5μ)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by reversed phase HPLC (2 cm×5 cm C18, acetonitrile-water gradient, 0.05% TFA added)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=CC=C(C=C1)N1C=C(C(C(=C1)O)=O)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |